(3S,4S)-4-morpholin-4-yl-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-3-ol
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Overview
Description
(3S,4S)-4-morpholin-4-yl-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-3-ol is a complex organic compound characterized by the presence of a morpholine ring, a pyrrolidine ring, and a trifluoromethoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-morpholin-4-yl-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a trifluoromethoxybenzene derivative and a suitable nucleophile.
Formation of the Morpholine Ring: The morpholine ring can be formed through a cyclization reaction involving an appropriate diol and an amine under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the pyrrolidine and morpholine rings with the trifluoromethoxyphenyl group using a suitable coupling reagent such as a carbodiimide or a phosphonium salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-morpholin-4-yl-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
(3S,4S)-4-morpholin-4-yl-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory, antiviral, or anticancer agent.
Industry: Used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4S)-4-morpholin-4-yl-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with specific receptors and modulating their signaling pathways.
Pathway Modulation: Affecting various cellular pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-morpholin-4-yl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(3S,4S)-4-morpholin-4-yl-1-[[4-(methoxy)phenyl]methyl]pyrrolidin-3-ol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(3S,4S)-4-morpholin-4-yl-1-[[4-(fluoro)phenyl]methyl]pyrrolidin-3-ol: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (3S,4S)-4-morpholin-4-yl-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-3-ol imparts unique properties such as increased stability, lipophilicity, and electronegativity, making it distinct from other similar compounds.
Properties
IUPAC Name |
(3S,4S)-4-morpholin-4-yl-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3/c17-16(18,19)24-13-3-1-12(2-4-13)9-20-10-14(15(22)11-20)21-5-7-23-8-6-21/h1-4,14-15,22H,5-11H2/t14-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEXOOVUDVNFSX-GJZGRUSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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